1-(Azetidin-3-yl)-4-benzylpiperazine
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, a compound named “Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate” was analyzed using 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS and elemental analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the compound “1-(azetidin-3-yl)azepane dihydrochloride” has a molecular weight of 227.18 and is a powder at room temperature .
Scientific Research Applications
Application 1: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives
- Summary of Application : This research focuses on the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .
- Methods of Application : The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
- Results or Outcomes : The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .
Application 2: Synthesis of Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate
- Summary of Application : This research focuses on the synthesis of a newly functionalized heterocyclic amino acid via [3+2] cycloaddition .
- Methods of Application : The structure of the novel 1,3-selenazole was confirmed by detailed 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS and elemental analysis .
- Results or Outcomes : The structure of the novel 1,3-selenazole was unequivocally confirmed by detailed 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS and elemental analysis .
Application 3: Synthesis of 1,3-Disubstituted Azetidines
- Summary of Application : This research focuses on the synthesis of various 1,3-disubstituted azetidines .
- Methods of Application : The synthesis was accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
- Results or Outcomes : The synthesis of various 1,3-disubstituted azetidines has been accomplished .
Application 4: Synthesis of 1-Arenesulfonylazetidines
- Summary of Application : This research focuses on the synthesis of 1-arenesulfonylazetidines .
- Methods of Application : The synthesis was developed through a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, generated under microwave irradiation, using alumina as solid support .
- Results or Outcomes : The synthesis of 1-arenesulfonylazetidines has been developed .
Application 5: Synthesis of Nitrogen-Containing Heterocycles
- Summary of Application : This research focuses on the synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines .
- Methods of Application : The synthesis occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .
- Results or Outcomes : Various nitrogen-containing heterocycles have been synthesized .
Application 6: Synthesis of 1-Arenesulfonylazetidines
- Summary of Application : This research focuses on the synthesis of 1-arenesulfonylazetidines .
- Methods of Application : The synthesis was developed through a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, generated under microwave irradiation, using alumina as solid support .
- Results or Outcomes : The synthesis of 1-arenesulfonylazetidines has been developed .
Safety And Hazards
properties
IUPAC Name |
1-(azetidin-3-yl)-4-benzylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-2-4-13(5-3-1)12-16-6-8-17(9-7-16)14-10-15-11-14/h1-5,14-15H,6-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBXXKJUWZTXRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3CNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-3-yl)-4-benzylpiperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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